molecular formula C13H27N3O B14312885 3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one CAS No. 116481-87-9

3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one

Cat. No.: B14312885
CAS No.: 116481-87-9
M. Wt: 241.37 g/mol
InChI Key: HNIRDWBMHTXTHZ-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with tetramethyl groups and an isopropylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 2-chloro-N-isopropylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The isopropylaminoethyl side chain may play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler analog without the tetramethyl and isopropylaminoethyl substitutions.

    N-Methylpiperazine: Contains a methyl group instead of the isopropylaminoethyl side chain.

    1,4-Dimethylpiperazine: Substituted with methyl groups at different positions.

Uniqueness

3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tetramethyl groups provide steric hindrance, affecting its reactivity and interactions, while the isopropylaminoethyl side chain enhances its binding affinity to certain molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

116481-87-9

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

3,3,5,5-tetramethyl-1-[2-(propan-2-ylamino)ethyl]piperazin-2-one

InChI

InChI=1S/C13H27N3O/c1-10(2)14-7-8-16-9-12(3,4)15-13(5,6)11(16)17/h10,14-15H,7-9H2,1-6H3

InChI Key

HNIRDWBMHTXTHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCN1CC(NC(C1=O)(C)C)(C)C

Origin of Product

United States

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